4-(Cyclopropylmethoxy)-2-nitroaniline
Description
4-(Cyclopropylmethoxy)-2-nitroaniline is an aromatic amine featuring a nitro (-NO₂) group at the 2-position and a cyclopropylmethoxy (-OCH₂C₃H₅) substituent at the 4-position of the aniline ring. This compound is of interest in organic synthesis due to the electron-withdrawing nitro group and the steric/electronic influence of the cyclopropylmethoxy moiety.
Properties
Molecular Formula |
C10H12N2O3 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
4-(cyclopropylmethoxy)-2-nitroaniline |
InChI |
InChI=1S/C10H12N2O3/c11-9-4-3-8(5-10(9)12(13)14)15-6-7-1-2-7/h3-5,7H,1-2,6,11H2 |
InChI Key |
ZOZPQOHMSXCVDI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=CC(=C(C=C2)N)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Nitroaniline Derivatives
Key Insights :
- The nitro group in all compounds confers reactivity (e.g., participation in reduction or coupling reactions). However, the position of the nitro group and additional substituents alter solubility and stability. For instance, 4-(4-nitrophenylazo)aniline’s azo linkage may increase conjugation, whereas the cyclopropylmethoxy group in the target compound likely reduces polarity compared to hydroxylated analogs .
Cyclopropylmethoxy-Substituted Anilines
Key Insights :
- Cyclopropylmethoxy groups are introduced efficiently via nucleophilic substitution (e.g., K₂CO₃-mediated reactions in polar solvents like THF or acetonitrile) . The steric bulk of the cyclopropyl moiety may hinder reactions at the para position, as seen in S5’s high yield (99%) due to unhindered aldehyde formation .
Alkoxy-Substituted Nitroanilines
Key Insights :
- Long-chain alkoxy groups (e.g., 2-hexyl-1-decyloxy) increase hydrophobicity, whereas the compact cyclopropylmethoxy group balances steric effects and moderate polarity.
Research Findings and Data Gaps
- Synthetic Routes: The synthesis of 4-(cyclopropylmethoxy)benzaldehyde (S5) achieved a 99% yield, suggesting that analogous strategies (e.g., Mitsunobu reaction or SN2 substitution) could be adapted for the target compound .
- Spectroscopic Data : ESI-MS and NMR data for related compounds (e.g., m/z 177.17 for S5) provide benchmarks for characterizing the target compound .
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